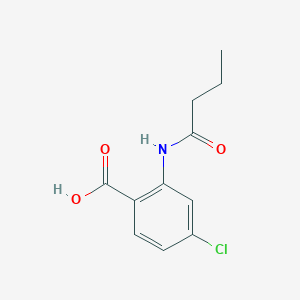

2-(Butyrylamino)-4-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

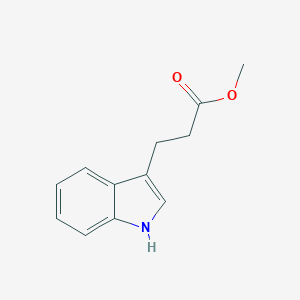

Amino acids are fundamental units of proteins and play crucial roles in various biological processes . Butyric acid, a short-chain volatile fatty acid, has broad applications in the chemical industry .

Synthesis Analysis

Amino acids can be synthesized through various pathways. For instance, butyric acid-producing bacteria use the acetyl coenzyme A pathway as the predominant butyric acid-producing pathway .Molecular Structure Analysis

Amino acids have a basic structure that includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature .Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) or bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to their ionic property .Applications De Recherche Scientifique

Solubility and Thermodynamic Properties

- Solubility in Organic Solvents: The solubility of 2-amino-4-chlorobenzoic acid, a closely related compound, has been studied in various organic solvents. This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).

Complexation and Binding Studies

- Molecular Tweezer Complexation: Studies have shown that molecular tweezers with carboxylic acid active sites, which are structurally similar to 2-(Butyrylamino)-4-chlorobenzoic acid, can effectively complex nucleotide bases. This highlights potential applications in molecular recognition and drug design (Zimmerman et al., 1991).

Hydrogen-Bonding and Crystallography

- Hydrogen-Bonding Patterns: Research on compounds like pyrimethaminium 3-chlorobenzoate reveals intricate hydrogen-bonding patterns, which could be relevant for understanding similar behaviors in 2-(Butyrylamino)-4-chlorobenzoic acid (Devi et al., 2006).

Photocatalysis and Environmental Applications

- Photocatalytic Water Decontamination: Studies on chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrate their complete mineralization under UV-illuminated TiO2. This research suggests potential environmental applications for similar compounds in water detoxification (D'Oliveira et al., 1993).

Synthesis and Labeling Studies

- Synthesis of Labelled Compounds: Research on 4-amino-3-(4-chlorophenyl)-butyric acid, which shares structural similarities with 2-(Butyrylamino)-4-chlorobenzoic acid, includes the synthesis of carbon-14- and tritium-labelled compounds, important for pharmaceutical and biochemical research (Küng et al., 1983).

Fluorescence Sensing

- Enantioselective Fluorescence Sensing: Research has been conducted on compounds derived from 2-chlorobenzoic acid for enantioselective fluorescence sensing of chiral amino alcohols. This indicates potential applications in chiral analysis and sensing technologies (Liu et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(butanoylamino)-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDAXENJTPWLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588667 |

Source

|

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butyrylamino)-4-chlorobenzoic acid | |

CAS RN |

777877-45-9 |

Source

|

| Record name | 2-Butanamido-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)